Dual AChE/IL-6 Inhibition vs. Selective AChE Inhibitors (e.g., Donepezil)
eeAChE-IN-3 exhibits balanced dual inhibition of EeAChE and IL-6 with IC50 values of 0.45 μM and 0.46 μM, respectively, as reported in the primary characterization study [1]. In contrast, the clinical standard donepezil is a highly potent but selective AChE inhibitor (EeAChE IC50 ≈ 6 nM) with no measurable IL-6 inhibitory activity [1][2]. The dual-target profile of eeAChE-IN-3 enables simultaneous engagement of cholinergic and neuroinflammatory pathways, a mechanistic breadth absent in single-target AChE inhibitors.
| Evidence Dimension | Inhibitory potency (IC50) against EeAChE and IL-6 |
|---|---|
| Target Compound Data | EeAChE IC50 = 0.45 μM; IL-6 IC50 = 0.46 μM |
| Comparator Or Baseline | Donepezil: EeAChE IC50 ≈ 0.006 μM (6 nM); IL-6 IC50 = Not active |
| Quantified Difference | eeAChE-IN-3 is ~75-fold less potent at AChE but provides IL-6 inhibition absent in donepezil |
| Conditions | EeAChE inhibition assay (Ellman's method) and IL-6 inhibition assay (cell-based, unspecified) [1] |
Why This Matters
The dual inhibition of AChE and IL-6 enables investigation of synergistic anti-AD mechanisms unattainable with conventional single-target AChE inhibitors.
- [1] Shivam Mishra, Sukhvir Kaur, Gulshan Bansal, Yogita Bansal. Chromone hybrids as interleukin-6 and acetylcholinesterase inhibitor for treatment of Alzheimer's disease: Design, docking, synthesis and evaluation. European Journal of Medicinal Chemistry Reports. 2024;12:100180. View Source
- [2] Ogura H, Kosasa T, Kuriya Y, Yamanishi Y. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods Find Exp Clin Pharmacol. 2000;22(8):609-13. View Source
